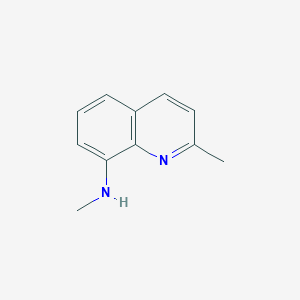

N,2-Dimethyl-8-quinolinamine

Description

N,2-Dimethyl-8-quinolinamine (CAS: 18978-78-4), also known as 8-aminoquinaldine, is a quinoline derivative with a methyl group at position 2 and a dimethylamino group at position 6. Its molecular formula is C₁₀H₁₂N₂ (F.W. 158.2 g/mol), and it exhibits a melting point of 56–58°C . This compound is structurally characterized by a planar quinoline ring system, which is common among bioactive heterocycles. Quinoline derivatives are widely studied for their applications in pharmaceuticals, catalysis, and materials science due to their electronic properties and ability to form metal complexes .

Properties

IUPAC Name |

N,2-dimethylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-6-7-9-4-3-5-10(12-2)11(9)13-8/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIXODGIBNPZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-8-quinolinamine typically involves the alkylation of 8-aminoquinoline. One common method is the reaction of 8-aminoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-8-quinolinamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are used under controlled conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemical Synthesis

N,2-Dimethyl-8-quinolinamine serves as a crucial precursor in the synthesis of complex organic molecules. It is involved in various chemical reactions such as:

- Oxidation : Leading to the formation of quinoline N-oxide derivatives.

- Reduction : Resulting in various amine derivatives.

- Substitution : Producing halogenated quinoline derivatives.

These reactions underline its role as a versatile building block in organic synthesis, facilitating the development of more complex structures .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It can inhibit the growth of various pathogens by interacting with their enzymatic pathways. The compound's mechanism involves binding to enzyme active sites, disrupting essential biochemical processes .

Antimalarial Properties

This compound and its derivatives have been studied for their antimalarial activities. For instance, related compounds have shown potent in vitro activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL . The presence of specific substituents on the quinoline ring enhances this activity, making it a promising candidate for further development in malaria therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. Derivatives combining this compound with other pharmacophores have shown potential as multi-functional agents that inhibit acetylcholinesterase and butyrylcholinesterase while chelating metal ions associated with neurodegeneration .

Industrial Applications

In addition to its biological significance, this compound is used in industrial applications such as:

- Dye Production : It serves as an intermediate in synthesizing various dyes and pigments.

- Pharmaceutical Manufacturing : The compound is instrumental in developing new pharmaceuticals due to its diverse reactivity and ability to form complex structures .

Case Study: Antimalarial Development

A study on synthesized 8-quinolinamines demonstrated their effectiveness against Plasmodium berghei in animal models at doses of 25 mg/kg/day. This research highlighted the potential of these compounds in treating malaria effectively while minimizing toxicity .

Case Study: Neuroprotective Agents

Research into 8-aminoquinoline-melatonin hybrids has shown that these compounds can significantly reduce amyloid-beta aggregation and improve cognitive function in animal models of Alzheimer's disease. This suggests that derivatives of this compound could play a critical role in developing new treatments for neurodegenerative diseases .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemical Synthesis | Precursor for complex organic molecules | Quinoline derivatives |

| Antimicrobial Activity | Inhibition of pathogen growth | Various synthesized 8-quinolinamines |

| Antimalarial Properties | Treatment against Plasmodium | Compounds with IC50 values < 500 ng/mL |

| Industrial Applications | Dye production | Intermediates for dye synthesis |

Mechanism of Action

The mechanism of action of N,2-Dimethyl-8-quinolinamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways in pathogens, leading to their death. The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

(a) N,N-Dimethylquinolin-6-amine (1e)

(b) N,N,2-Trimethylquinolin-6-amine (1g)

- Structure: Methyl groups at positions 2 and 6 (trimethylamino).

- Key Differences: Increased steric hindrance at position 6 compared to N,2-dimethyl-8-quinolinamine, which may reduce reactivity in coordination chemistry .

Functional Group Variations

(a) 2-Amino-8-hydroxyquinoline (CAS: 70125-16-5)

- Structure: Hydroxyl (-OH) at position 8 and amino (-NH₂) at position 2.

- Molecular Formula : C₉H₈N₂O (MW: 160.17 g/mol).

- Key Differences: The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the lipophilic dimethylamino group in this compound, which improves membrane permeability .

(b) N-(2-Methylquinolin-8-yl)acetamide (CAS: 61388-89-4)

- Structure: Acetamide (-NHCOCH₃) replaces the dimethylamino group at position 7.

Substituent Electronic Effects

(a) 4-Methylquinoline (Lepidine, CAS: 491-35-0)

- Molecular Formula : C₁₀H₉N (MW: 143.19 g/mol).

- Key Differences: The absence of an amino group limits coordination with metals. Its lower melting point (9–10°C) and higher boiling point (261–263°C) reflect reduced polarity compared to this compound .

(b) N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline

- Structure : Chlorine at position 2 and methoxy group on the aniline moiety.

- The methoxy group introduces steric and electronic effects distinct from methyl substituents .

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₀H₁₂N₂ | 158.2 | 56–58 | Dimethylamino (position 8) |

| 2-Amino-8-hydroxyquinoline | C₉H₈N₂O | 160.17 | N/A | Hydroxyl, amino |

| 4-Methylquinoline | C₁₀H₉N | 143.19 | 9–10 | Methyl (position 4) |

| N-(2-Methylquinolin-8-yl)acetamide | C₁₂H₁₂N₂O | 200.24 | N/A | Acetamide |

Biological Activity

N,2-Dimethyl-8-quinolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antimalarial, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyridine ring. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting essential biochemical pathways in pathogens and cancer cells.

- DNA Intercalation : It has been shown to intercalate into DNA, which contributes to its antimicrobial and anticancer effects.

- Antioxidant Activity : Recent studies suggest that it may also exhibit antioxidant properties by modulating oxidative stress in cells .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth and fungal pathogens. The compound's mechanism involves disrupting cell membrane integrity and inhibiting nucleic acid synthesis.

Antimalarial Activity

Research indicates that this compound exhibits potent antimalarial properties. In vitro assays against Plasmodium falciparum have reported IC50 values ranging from 20 to 4760 ng/mL depending on the strain tested. Notably, it has shown higher efficacy against drug-resistant strains compared to sensitive ones .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies have reported that this compound induces apoptosis in cancer cell lines through the activation of apoptotic pathways. Flow cytometry analysis revealed significant increases in apoptotic cell populations upon treatment with the compound .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective effects of 8-aminoquinoline-based metal complexes involving this compound. The results indicated that these complexes could restore cell viability and alleviate oxidative stress in human neuroblastoma cells exposed to hydrogen peroxide .

- Antimalarial Efficacy : In vivo studies demonstrated that analogues of this compound cured mice infected with multidrug-resistant Plasmodium yoelii nigeriensis at doses as low as 25 mg/kg/day. This highlights the compound's potential as a therapeutic agent against resistant malaria strains .

Research Findings

| Activity Type | IC50 Values | Target Organism/Cell Line | Notes |

|---|---|---|---|

| Antimicrobial | Varies | Various bacteria and fungi | Effective against multiple strains |

| Antimalarial | 20 - 4760 ng/mL | Plasmodium falciparum | Effective against drug-resistant strains |

| Anticancer | Varies | MCF-7 (breast cancer) | Induces apoptosis via caspase activation |

Q & A

Advanced Research Question

- DFT Calculations : Model ligand-metal interactions (e.g., bond distances, charge transfer) using software like Gaussian. Compare with crystallographic data .

- Thermochemical Analysis : Calculate ΔfH° (enthalpy of formation) to predict stability of intermediates .

- Steric Maps : Generate ligand cone angles to quantify steric hindrance in catalytic sites .

Methodological Tip : Validate computational models against experimental kinetics (e.g., Arrhenius plots) to ensure accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.